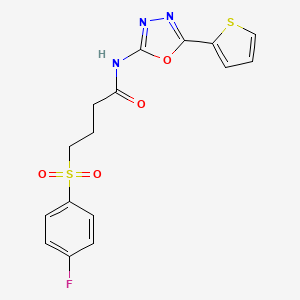

4-((4-fluorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Description

Historical Development of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles emerged as critical heterocyclic scaffolds in the mid-20th century, with early applications in antibacterial agents such as furamizole. Their structural rigidity, metabolic stability, and capacity for hydrogen bonding enabled widespread use in drug design. For instance, raltegravir, an HIV integrase inhibitor, highlights the oxadiazole motif’s role in antiviral therapeutics. Quantitative structure-activity relationship (QSAR) studies on 24 derivatives revealed correlations between electronic properties (e.g., Hammett constants) and antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Modern synthetic routes, including microwave-assisted cyclization and green chemistry protocols, have expanded access to diverse oxadiazole derivatives.

Significance of Thiophene-Containing Heterocycles in Research

Thiophene’s electron-rich π-system and bioisosteric resemblance to phenyl groups make it indispensable in medicinal chemistry. The Gewald reaction, a classical method for synthesizing 2-aminothiophenes, has been augmented by microwave-assisted and solvent-free techniques to improve yields. Thiophene derivatives exhibit broad-spectrum biological activities, including antiprotozoal (IC~50~ = 1.2 μM against Plasmodium falciparum) and anticancer (GI~50~ = 3.8 μM in MCF-7 cells) properties. In the target compound, the thiophen-2-yl moiety enhances lipophilicity (logP ≈ 2.8) and facilitates π-π stacking interactions with biological targets.

Evolution of Sulfonyl-Oxadiazole Conjugated Systems

The conjugation of sulfonamides with oxadiazoles leverages synergistic effects: sulfonyl groups improve solubility and target affinity, while oxadiazoles contribute to metabolic stability. For example, oxadiazole-sulfonamide hybrids demonstrated potent aldose reductase inhibition (IC~50~ = 0.89 μM for 6b ), outperforming standard inhibitors like epalrestat. Structural analyses revealed that the sulfonamide’s sulfonyl oxygen forms hydrogen bonds with Thr113 and Trp219 residues in the enzyme’s active site. Similarly, N-substituted sulfonyl amides showed dual inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (CA), with selectivity indices >15 for CA IX/XII isoforms.

Current Research Landscape of Fluorinated Heterocyclic Compounds

Fluorination at the 4-position of the phenyl ring in the target compound enhances bioavailability (polar surface area = 98 Ų) and membrane permeability. Recent studies on fluorinated five-membered heterocycles indicate that fluorine’s electronegativity modulates electron density, improving interactions with hydrophobic pockets in kinases and reductases. For instance, fluorinated thiazoles exhibited 18-fold higher VEGFR-2 inhibition (IC~50~ = 0.12 μM) compared to non-fluorinated analogs. Structure-activity relationship (SAR) studies emphasize that electron-withdrawing groups (e.g., -F, -CF₃) at para positions enhance anticancer activity while reducing cytotoxicity in non-malignant cells.

Theoretical Framework for Studying Multifunctional Molecular Systems

Potential energy landscape (PEL) theory provides insights into the conformational flexibility of oxadiazole-sulfonamide conjugates. Computational models predict that the butanamide linker in the target compound adopts a staggered conformation, minimizing steric clashes between the oxadiazole and sulfonyl groups. Molecular docking studies against VEGFR-2 kinase (PDB: 4AGD) suggest that the thiophene ring engages in π-cation interactions with Lys868, while the fluorophenyl group occupies a hydrophobic subpocket near Leu840. Free energy perturbation (FEP) calculations further estimate a binding affinity (ΔG~bind~) of -9.2 kcal/mol, comparable to sorafenib.

Properties

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O4S2/c17-11-5-7-12(8-6-11)26(22,23)10-2-4-14(21)18-16-20-19-15(24-16)13-3-1-9-25-13/h1,3,5-9H,2,4,10H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMAZBMNHHPITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-fluorophenyl)sulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a member of the oxadiazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an inhibitor of key enzymes related to neurodegenerative diseases and other therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 436.5 g/mol

- CAS Number : 1219429-54-5

The structure includes a sulfonyl group and an oxadiazole ring , which are critical for its biological activity. The presence of the 4-fluorophenyl moiety enhances lipophilicity and may influence the compound's interaction with biological targets.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Recent studies have highlighted the compound's potential as an inhibitor of cholinesterases, particularly BuChE. The inhibition of these enzymes is significant in the context of Alzheimer's disease, where they play a role in the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.

-

Inhibitory Potency :

- The compound exhibited promising inhibitory activity against BuChE with an IC value of approximately 5.07 µM, indicating strong potency compared to standard inhibitors like donepezil .

- Selectivity towards BuChE over AChE was noted, with selectivity index (SI) ratios greater than 19.72 for certain derivatives .

-

Mechanism of Action :

- Docking studies demonstrated that the compound fits well within the active site of BuChE, forming favorable interactions such as hydrogen bonds and lipophilic contacts with key residues .

- The oxadiazole ring and sulfonyl group contribute significantly to these interactions, enhancing binding affinity.

Other Biological Activities

The oxadiazole derivatives have also been investigated for various other biological activities:

- Antimicrobial Activity : Some studies have indicated that oxadiazole derivatives possess antibacterial properties, making them candidates for further development against resistant bacterial strains .

- Anticonvulsant Activity : Compounds with similar structural motifs have shown potential anticonvulsant effects in preclinical models .

Case Study 1: Neuroprotective Effects

A study evaluated several oxadiazole derivatives for their neuroprotective effects in vitro. The lead compound demonstrated significant neuroprotection against oxidative stress-induced cell death in neuronal cell lines. This suggests potential therapeutic applications in neurodegenerative diseases beyond Alzheimer's.

Case Study 2: Synthesis and Characterization

A comprehensive synthesis route was developed for this compound, involving multi-step reactions that included sulfonylation and cyclization to form the oxadiazole ring. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compounds.

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Modifications

The following table summarizes key structural analogs and their differences:

Key Observations:

- Sulfonyl vs. sulfanyl groups : The target compound’s sulfonyl group may confer stronger hydrogen-bonding capacity compared to sulfanyl derivatives (e.g., 6a–o) .

- Thiophene vs. furan substitution : Thiophene’s higher aromaticity may improve stacking interactions versus furan-containing analogs .

Physicochemical Properties

- LogP and Solubility : The target compound’s fluorophenylsulfonyl group increases hydrophobicity (predicted LogP ~3.5) compared to benzamide derivatives (e.g., compound 25, LogP ~2.8). This may enhance membrane permeability but reduce aqueous solubility .

- Thermal Stability : Melting points of analogous oxadiazoles range from 150–250°C, suggesting the target compound is stable under standard storage conditions .

Structure-Activity Relationships (SAR)

- Oxadiazole Core : Critical for metabolic stability and π-π stacking. Replacement with thiadiazole (as in ) alters electronic properties and binding modes.

- Fluorophenylsulfonyl Group: Enhances binding to hydrophobic enzyme pockets (e.g., COX-2) versus non-fluorinated or chlorinated analogs .

- Butanamide Chain : The four-carbon chain balances flexibility and rigidity, optimizing interactions with enzyme active sites compared to shorter/longer chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.